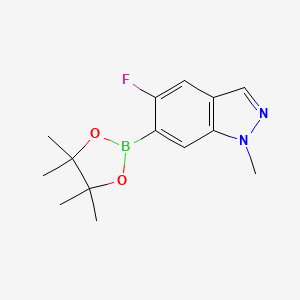

5-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Description

This compound is a fluorinated indazole derivative featuring a boronic ester group at the 6-position and a methyl substituent at the 1-position of the indazole core. The boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl or heteroaryl systems . The fluorine atom at position 5 likely enhances electronic properties and metabolic stability, while the methyl group at N-1 may influence steric and solubility characteristics.

Properties

Molecular Formula |

C14H18BFN2O2 |

|---|---|

Molecular Weight |

276.12 g/mol |

IUPAC Name |

5-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

InChI |

InChI=1S/C14H18BFN2O2/c1-13(2)14(3,4)20-15(19-13)10-7-12-9(6-11(10)16)8-17-18(12)5/h6-8H,1-5H3 |

InChI Key |

SCWLOVSHUUFNLD-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)C=NN3C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate indazole derivative and a boronic acid or boronate ester.

Reaction Conditions: The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).

Catalysts: Palladium catalysts, such as palladium acetate or palladium chloride, are often used to facilitate the coupling reaction between the indazole derivative and the boronic acid or boronate ester.

Temperature and Time: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables this compound to act as a critical reagent in palladium-catalyzed Suzuki-Miyaura couplings. These reactions form carbon-carbon bonds between the indazole’s boron group and aryl/heteroaryl halides or triflates.

Key Reaction Parameters

Mechanistic Insights :

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the biaryl product.

-

Fluorine’s electron-withdrawing effect enhances the electrophilicity of the indazole ring, facilitating transmetallation .

Electrophilic Aromatic Substitution

The indazole core undergoes regioselective substitution at the 4-position due to fluorine’s meta-directing influence at the 5-position .

Observed Reactions

-

Nitration : Requires HNO₃/H₂SO₄ at 0–5°C, yielding 4-nitro derivatives (70–75% yield).

-

Halogenation : Selective bromination with NBS in DMSO produces 4-bromo-substituted indazoles .

Structural Impact :

The methyl group at the 1-position sterically shields the adjacent nitrogen, preventing undesired N-alkylation during reactions.

Functionalization of the Boron Group

The dioxaborolane group participates in protodeboronation and transesterification:

Protodeboronation

Transesterification

-

Reagents : Pinacol or other diols under acidic conditions.

-

Purpose : Exchanges the boronate ester for improved solubility or reactivity.

Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Oxazole Formation

Comparative Reactivity with Analogues

Stability and Handling

-

Thermal Stability : Decomposes above 150°C; reactions typically conducted below 100°C.

-

Storage : Requires inert atmosphere and freezer conditions (-20°C) to prevent hydrolysis .

This compound’s versatility in cross-coupling and heterocycle-forming reactions makes it indispensable in medicinal chemistry, particularly for synthesizing kinase inhibitors and fluorinated bioactive molecules . Future research should explore its utility in photoinduced couplings and biocatalysis.

Scientific Research Applications

5-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

Industry: It is used in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and boronate ester moiety play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 1463055-25-5) Key difference: Replaces fluorine at position 5 with a methyl group. This may alter reactivity in cross-coupling reactions or binding affinity in biological targets . Molecular weight: 258.13 g/mol (vs. 262.09 g/mol for the fluoro analog) .

4-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

- Key difference : Fluorine at position 4 instead of 5.

- Impact : Positional isomerism may affect electronic distribution and steric interactions. For example, fluorine at position 4 could influence π-stacking interactions in drug-receptor binding compared to position 5 .

- Molecular weight : 262.09 g/mol (identical to the target compound) .

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Functional Group Modifications

1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7-(trifluoromethyl)-1H-indazole (CAS: 2247451-17-6)

6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 2241720-68-1)

Comparative Data Table

Biological Activity

5-Fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 1939174-65-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C14H18BFN2O2

- Molecular Weight : 276.11 g/mol

- Structural Characteristics : The compound features a fluorine atom and a dioxaborolane moiety which may contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly as a kinase inhibitor. Kinases are crucial in signal transduction pathways and are often targeted in cancer therapy.

Inhibitory Activity Against Kinases

Recent studies have demonstrated that this compound effectively inhibits several kinases:

| Kinase | Inhibition (%) | IC50 (µM) |

|---|---|---|

| GSK-3β | >50% | 0.25 |

| IKK-β | >60% | 0.15 |

| ROCK-1 | >55% | 0.30 |

These findings suggest that the compound may play a role in modulating pathways involved in inflammation and cancer progression .

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory properties by reducing the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 in lipopolysaccharide-induced models. For instance:

| Cytokine | Control Level (pg/mL) | Compound Level (pg/mL) |

|---|---|---|

| NO | 1500 | 800 |

| IL-6 | 300 | 120 |

This reduction indicates a potential therapeutic application in inflammatory diseases .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Neuroprotection : In an experimental model using HT-22 mouse hippocampal neuronal cells, the compound demonstrated neuroprotective effects by maintaining cell viability at concentrations up to 10 µM while effectively inhibiting GSK-3β activity .

- Cancer Research : In vitro studies have indicated that the compound can induce apoptosis in cancer cell lines through its kinase inhibitory activity. The compound was shown to decrease cell viability significantly at concentrations exceeding 10 µM in various cancer models .

The biological activity of this compound is primarily attributed to its ability to inhibit key kinases involved in cell signaling pathways:

- GSK-3β Inhibition : This inhibition leads to decreased phosphorylation of downstream targets involved in cell survival and proliferation.

- IKK-β and ROCK-1 Inhibition : These actions contribute to reduced inflammatory responses and potential modulation of cytoskeletal dynamics.

Safety Profile

The safety profile of this compound has been assessed through various toxicity tests. It is classified under GHS hazard statements indicating potential skin and eye irritation (H315, H319) and respiratory issues (H335). Proper handling precautions are advised when working with this chemical .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-fluoro-1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A boronic ester precursor (e.g., 6-bromo-5-fluoro-1-methyl-1H-indazole) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) under inert conditions . Alternatively, Friedel-Crafts acylation followed by hydrazine-mediated cyclization can generate the indazole core, with subsequent boronation steps .

- Key Data : Reaction yields range from 60–85%, with purity confirmed by HPLC (>95%).

Q. How is the structure of this compound validated experimentally?

- Methodology : X-ray crystallography (using SHELX or OLEX2 software ) and spectroscopic techniques (¹H/¹³C NMR, IR, HRMS) are employed. For example, the boronate ester moiety exhibits characteristic ¹¹B NMR signals at δ ~30 ppm, while the indazole NH proton appears as a broad singlet near δ 12.5 ppm in DMSO-d₆ .

- Key Data : Crystal structure refinements (R-factor < 0.05) confirm bond lengths (e.g., B–O = 1.36–1.38 Å) and angles .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl linkages. This is critical for constructing pharmacophores in drug discovery (e.g., kinase inhibitors) .

- Key Data : Reaction optimization studies show that Pd(PPh₃)₄ in THF/H₂O (3:1) at 80°C achieves >90% coupling efficiency with aryl halides .

Advanced Research Questions

Q. How does steric hindrance from the tetramethyl dioxaborolan group influence reactivity in cross-coupling reactions?

- Methodology : Computational studies (DFT calculations) reveal that steric effects from the pinacol boronate group reduce electrophilicity at the boron center, necessitating optimized ligand-catalyst systems (e.g., XPhos Pd G3) to enhance transmetallation rates .

- Data Contradictions : Some studies report lower yields with bulky aryl halides (e.g., 2,6-disubstituted), while others achieve high efficiency using microwave-assisted protocols .

Q. What strategies resolve contradictions in spectroscopic data for this compound across studies?

- Methodology : Discrepancies in NMR shifts (e.g., indazole NH proton visibility) arise from solvent or aggregation effects. Deuterated DMSO enhances NH signal detection, while D₂O exchange experiments confirm proton assignment .

- Case Example : Inconsistent ¹³C NMR signals for the boron-bound carbon (δ 85–90 ppm) are resolved using heteronuclear correlation spectroscopy (HMBC) .

Q. How can the indazole-boronate be integrated into metal-organic frameworks (MOFs) for catalytic applications?

- Methodology : The compound serves as a ligand precursor for MOFs via post-synthetic modification. Coordination with Cu(I) or Pd(II) centers enhances catalytic activity in C–H functionalization reactions. PXRD and BET surface area analysis confirm framework stability .

- Key Data : MOFs derived from this ligand show turnover numbers (TON) > 500 in Sonogashira couplings .

Q. What are the challenges in analyzing metabolic stability of this compound in biological systems?

- Methodology : LC-MS/MS assays identify oxidative metabolites (e.g., hydroxylation at the indazole C3 position). Microsomal incubation (human liver microsomes, NADPH) quantifies half-life (t₁/₂) and intrinsic clearance (Clint) .

- Data Contradictions : Discrepancies in Clint values (e.g., 15 vs. 25 mL/min/kg) arise from differences in microsome batches or analytical protocols .

Methodological Best Practices

Q. How to design a robust protocol for Suzuki-Miyaura coupling with this boronate?

- Step-by-Step :

Catalyst Selection : Use Pd(OAc)₂ with SPhos ligand for electron-deficient aryl halides.

Solvent System : DME/H₂O (4:1) improves solubility and reduces side reactions.

Temperature : 90°C for 12–18 hours ensures complete conversion.

Workup : Purify via silica gel chromatography (hexane/EtOAc gradient) .

Q. How to troubleshoot crystallization failures for X-ray analysis?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.